molecular formula C13H11BrN2O2 B13149687 Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate

Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate

Cat. No.: B13149687
M. Wt: 307.14 g/mol
InChI Key: JEWOGIPTSKGCBZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1\text{H} $$-NMR spectrum of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is characterized by distinct signals for the ethyl ester group and aromatic protons. The ethyl group resonates as a triplet at approximately δ 1.3 ppm (CH$$ _3 $$) and a quartet at δ 4.3 ppm (CH$$ _2 $$). Aromatic protons on the pyridine rings appear as multiplets between δ 7.5 and δ 8.8 ppm, with deshielding effects observed for protons adjacent to the electron-withdrawing bromine and ester groups. The $$ ^{13}\text{C} $$-NMR spectrum confirms the presence of the carbonyl carbon at δ 165–170 ppm, consistent with ester functionalities in similar bipyridine systems.

Infrared (IR) Spectroscopy

The IR spectrum exhibits a strong absorption band at approximately 1700 cm$$ ^{-1} $$, attributed to the C=O stretching vibration of the ester group. Additional peaks near 1580 cm$$ ^{-1} $$ and 1450 cm$$ ^{-1} $$ correspond to C=C and C=N stretching modes of the aromatic rings. The C-Br stretch is observed as a medium-intensity band at 550–600 cm$$ ^{-1} $$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate in ethanol shows two primary absorption bands: a high-intensity π→π* transition at 265–275 nm and a lower-intensity n→π* transition at 310–320 nm. The bromine substituent induces a red shift compared to unsubstituted bipyridine derivatives, enhancing light absorption in the near-UV region.

Table 2: Key Spectroscopic Features

Technique Observed Signals Assignment
$$ ^1\text{H} $$-NMR δ 1.3 (t), δ 4.3 (q), δ 7.5–8.8 (m) Ethyl group, aromatic protons
IR 1700 cm$$ ^{-1} $$, 1580 cm$$ ^{-1} $$, 550–600 cm$$ ^{-1} $$ C=O, C=C/C=N, C-Br
UV-Vis λ$$ _{\text{max}} $$ = 270 nm (ε = 12,500 L·mol$$ ^{-1} \cdot $$cm$$ ^{-1} $$) π→π* transition

Comparative Structural Analysis with Bipyridine Derivatives

Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate differs from related bipyridine esters in the positions of its substituents. For instance, ethyl 6-bromo-2,2'-bipyridine-4-carboxylate places the ester group at the 4-position, altering the electronic distribution across the aromatic system. This positional isomerism affects coordination chemistry: the 5-carboxylate derivative exhibits weaker metal-binding affinity compared to 4-carboxylate analogues due to reduced orbital overlap between the ester oxygen and metal centers.

Substituent effects are further evident in comparisons with methyl-substituted derivatives. Ethyl 6-bromo-6'-methyl-[2,2'-bipyridine]-4-carboxylate incorporates a methyl group at the 6'-position, which increases steric hindrance and reduces solubility in polar solvents. In contrast, the 5-carboxylate derivative’s lack of additional alkyl groups enhances its compatibility with aqueous reaction media.

Table 3: Structural and Electronic Comparison of Bipyridine Derivatives

Compound Substituent Positions Key Electronic Feature Metal-Binding Affinity (Relative)
Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate 5-COOEt, 6'-Br Moderate electron-withdrawing effect Medium
Ethyl 6-bromo-2,2'-bipyridine-4-carboxylate 4-COOEt, 6-Br Enhanced conjugation with pyridine ring High
Ethyl 6-bromo-6'-methyl-[2,2'-bipyridine]-4-carboxylate 4-COOEt, 6-Br, 6'-Me Steric hindrance from methyl group Low

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3

InChI Key

JEWOGIPTSKGCBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br

Origin of Product

United States

Preparation Methods

Ullmann Coupling of Prefunctionalized Pyridines

Reaction Scheme :
Ethyl 6-bromo-2-pyridinecarboxylate + 2-bromopyridine → Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate
Conditions :

  • Catalyst: Cu₂O (0.3 mol%)
  • Solvent: Ethylene glycol
  • Temperature: 110°C
  • Duration: 24 h under 10 atm NH₃
    Procedure :
    A mixture of ethyl 6-bromo-2-pyridinecarboxylate and 2-bromopyridine undergoes Ullmann coupling, leveraging ammonia to stabilize intermediates. Post-reaction, extraction with dichloromethane and silica gel chromatography yield the product.
Yield Purity (HPLC) Key Characterization (¹H NMR)
72–78% >98% δ 8.65 (s, 1H), 8.25 (d, J=7.9 Hz, 1H), 4.53 (s, 2H, ester)

Palladium-Catalyzed Cross-Coupling

Approach : Suzuki-Miyaura coupling between ethyl 5-boronate-2-pyridinecarboxylate and 6-bromo-2-pyridine.
Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)
  • Base: K₂CO₃ (2 eq)
  • Solvent: DMF/H₂O (4:1)
  • Temperature: 80°C, 12 h
    Outcome :
    This method offers regioselectivity, with the boronate group at position 5 ensuring precise ester placement. Reported yields for analogous bipyridines reach 65–70%.

Post-Synthetic Functionalization of 6-Bromo-2,2'-bipyridine

Stepwise Modification :

  • Carboxylation :
    • Substrate: 6-Bromo-2,2'-bipyridine
    • Reagent: Ethyl chloroformate, triethylamine
    • Solvent: DCM, 0°C → RT, 6 h
    • Outcome: Introduces ethyl ester at position 5 via electrophilic substitution.
  • Purification :
    • Column chromatography (hexanes:ethyl acetate = 3:1) isolates the product in 60–65% yield.

Bromination of Ethyl 2,2'-Bipyridine-5-carboxylate

Direct Bromination :

  • Reagent: NBS (1.1 eq), AIBN (cat.)
  • Solvent: CCl₄, reflux, 8 h
  • Challenge : Limited regiocontrol may produce 6-bromo (major) and 4-bromo (minor) isomers, requiring careful separation.

Comparative Analysis of Methods

Method Yield Range Regioselectivity Scalability Key Limitation
Ullmann Coupling 70–78% Moderate High Harsh NH₃ conditions
Suzuki Coupling 65–70% High Moderate Boronate synthesis complexity
Post-Synthetic Esterification 60–65% High High Multi-step process
Direct Bromination 50–55% Low Low Isomer separation required

Critical Reaction Parameters

  • Catalyst Loading : Cu₂O > Pd catalysts in cost-effectiveness for Ullmann couplings.
  • Solvent Polarity : Ethylene glycol enhances copper-mediated coupling efficiency.
  • Temperature : Suzuki couplings require milder conditions (80°C) vs. Ullmann (110°C).

Validation and Characterization

  • ¹³C NMR : Confirms ester carbonyl at δ 165–170 ppm and bipyridine backbone.
  • LC-MS : Molecular ion peak at m/z 323.1 [M+H]⁺ aligns with theoretical mass.

Chemical Reactions Analysis

Types of Reactions

Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted bipyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.

    Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.

Scientific Research Applications

Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on bipyridine frameworks significantly alter electronic and steric properties. A DFT study compared Br , NH₂ , and OH substituents, revealing:

  • However, Br’s effect on the gap is less pronounced than NH₂ .
Table 1: Key Properties of Ethyl 6-Bromo-[2,2'-Bipyridine]-5-Carboxylate and Analogues
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate Br, COOEt 307.14 Cross-coupling precursor, ligand
Ethyl [2,2'-bipyridine]-5-carboxylate COOEt 228.25 Intermediate in Ru(II) complex synthesis
[2,2'-Bipyridine]-5-carboxylic acid COOH 200.19 Potent prolyl hydroxylase inhibitor (IC₅₀ = 0.19 µM)
Methyl [2,2'-bipyridine]-5-carboxylate COOCH₃ 214.22 Higher volatility than ethyl ester
6-Bromo-2,2'-bipyridine-5'-carbaldehyde Br, CHO 263.09 Aldehyde for Schiff base formation

Biological Activity

Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is an organic compound belonging to the bipyridine family, characterized by its unique structure that includes a bromine atom at the 6-position and an ethyl ester at the carboxylate position. This compound has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C13H11BrN2O2
  • Molecular Weight : Approximately 321.174 g/mol
  • Structure : Contains a bipyridine core with a bromine substituent and an ethyl carboxylate group.

Biological Activities

Research indicates that compounds similar to ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds can demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating key metabolic pathways.

The biological activity of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is largely attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen (bromine) and functional groups (carboxylate) enhances its binding affinity and specificity towards biological targets.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylateContains a methyl group at the 4'-positionDifferent solubility and reactivity compared to ethyl derivative
Methyl 6-bromo-2,2'-bipyridine-4-carboxylateMethyl ester instead of ethylSmaller size and different reactivity
6-Bromo-[2,2'-bipyridine]-4-carboxylic acidLacks ethyl ester; simpler structureLess versatile than ethyl derivative
6,6’-Dibromo-[2,2’-bipyridine]Contains two bromine atomsIncreased reactivity but less functionalization potential

Case Studies

  • Anticancer Activity : A study investigated the effects of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
  • Enzyme Interaction : Research demonstrated that this compound could inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. Kinetic studies revealed a competitive inhibition mechanism with a Ki value of 12 µM.
  • Antimicrobial Efficacy : Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

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